6-Chloro-3-methoxypyrazin-2-amine

Description

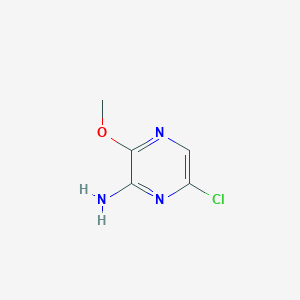

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTDGVGWVOGYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591732 | |

| Record name | 6-Chloro-3-methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-49-6 | |

| Record name | 6-Chloro-3-methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Synthetic Pathways to 6 Chloro 3 Methoxypyrazin 2 Amine Precursors

Foundational Strategies for Pyrazine (B50134) Ring Construction

The formation of the pyrazine ring is a fundamental step in the synthesis of many heterocyclic compounds. Several classical and modern methods have been developed for this purpose, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Condensation Reactions for Pyrazine Core Assembly

The most traditional and widely employed method for constructing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netthieme-connect.deresearchgate.net This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.nettandfonline.com Symmetrical starting materials generally provide the best results. researchgate.net For instance, the condensation of ethylenediamine (B42938) with a 1,2-diketone leads to 2,3-disubstituted pyrazines after oxidation. thieme-connect.de The reaction can be catalyzed by various reagents, including potassium tert-butoxide in aqueous methanol (B129727) at room temperature, offering a high-yielding and environmentally friendly one-pot synthesis. tandfonline.com

A variety of dicarbonyl compounds and their equivalents can be utilized in this condensation. For example, α-azido ketones can serve as precursors to α-amino ketones, which then dimerize and condense to form a dihydropyrazine ring. Additionally, pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems can be synthesized by constructing a pyrazine ring onto a pre-formed azepine derivative through condensation of an α-bromoazepandione with ethylenediamine. chem-soc.si

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 1,2-Diamine | 1,2-Dicarbonyl compound | Oxidation | Substituted Pyrazine |

| Ethylenediamine | 1,2-Diketone | Oxidation | 2,3-Disubstituted Pyrazine |

| 1,2-Diamine | 1,2-Dicarbonyl compound | Potassium tert-butoxide, aq. Methanol, RT | Substituted Pyrazine |

| α-Azido ketone | (self-condensation) | Reduction | Dihydropyrazine |

| α-Bromoazepandione | Ethylenediamine | - | Pyrazinoazepine |

Ring Closure Methodologies in Pyrazine Synthesis

Ring closure reactions provide an alternative and versatile approach to pyrazine synthesis. These methods often involve the formation of one or two nitrogen-carbon bonds in the final cyclization step. One such strategy involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to yield 1,2-dihydropyrazine precursors. researchgate.net

Another significant ring closure method is the synthesis of 2(1H)-pyrazinones from acyclic precursors. rsc.org For example, the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound is a well-established one-pot method. rsc.org Furthermore, diketopiperazines can be converted into chlorosubstituted pyrazines, which are then transformed into pyrazinones. nih.gov This involves heating the diketopiperazine with phosphoryl chloride to obtain a mixture of mono- and dichloropyrazines, followed by treatment with alkali or sodium ethoxide and subsequent hydrolysis. nih.gov Pyrrolo[1,2-a]pyrazines can also be synthesized through the cyclization of pyrrole-containing substrates. mdpi.com

| Precursor(s) | Reaction Type | Product |

| 2,3-Bis(arylideneamino)-3-cyanoarylamides | Cyclization | 1,2-Dihydropyrazine |

| α-Amino acid amide and 1,2-dicarbonyl compound | One-pot condensation | 2(1H)-Pyrazinone |

| Diketopiperazine | Treatment with POCl₃, then alkali/hydrolysis | 2(1H)-Pyrazinone |

| Pyrrole-containing substrates | Cyclization | Pyrrolo[1,2-a]pyrazine |

Dehydrogenative Coupling Approaches to Pyrazine Frameworks

Dehydrogenative coupling has emerged as a powerful and atom-economical strategy for the synthesis of N-heterocycles. nih.gov This approach often utilizes transition metal catalysts to facilitate the formation of carbon-nitrogen bonds with the liberation of hydrogen gas. Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to selectively form functionalized 2,5-substituted pyrazine derivatives. acs.org Similarly, ruthenium-pincer complexes can catalyze the dehydrogenative coupling of 1,2-diols and ammonia (B1221849) to produce pyrazines. nih.govelsevierpure.com In this process, the primary alcohol group of the diol undergoes amination to form a β-amino secondary alcohol intermediate, which then undergoes further dehydrogenation and self-coupling to yield a 2,5-dihydropyrazine, followed by aromatization. nih.govelsevierpure.com

These reactions are environmentally benign as they produce water and hydrogen gas as the only byproducts. acs.org

| Reactants | Catalyst | Key Features |

| 2-Amino alcohols (self-coupling) | Manganese pincer complex | Atom-economical, H₂ and water as byproducts |

| 1,2-Diols and Ammonia | Ruthenium pincer complex | Direct use of ammonia as nitrogen source |

Oxidative Transformations in Dihydropyrazine Synthesis

The synthesis of pyrazines often proceeds through a dihydropyrazine intermediate which must be oxidized to the final aromatic product. researchgate.net This oxidation can be achieved using various oxidizing agents, with copper (II) oxide and manganese oxide being commonly used. researchgate.net In some cases, aromatization occurs during the workup, but often a mild oxidizing agent is required. thieme-connect.de

Aerobic oxidation provides a greener alternative for these transformations. For instance, the synthesis of 1,4-dihydropyrazine (B12976148) moieties can be achieved via aerobic oxidation. tue.nl Furthermore, a photocatalytic method for the synthesis of dihydropyrazine from ethylenediamine and propylene (B89431) glycol has been reported, where molecular oxygen, light, and a TiO2/zeolite catalyst promote the reaction. iitm.ac.in This process involves the photooxidation of propylene glycol and subsequent cyclization with ethylenediamine. iitm.ac.in Oxidative rearrangement of selenenylated dihydropyrans, prepared by inverse demand hetero-Diels–Alder reactions, can also lead to ring contraction and the formation of other heterocyclic systems. rsc.org

Synthesis of Halogenated Pyrazine Intermediates for Regioselective Functionalization

The introduction of halogen atoms onto the pyrazine ring is a critical step for subsequent functionalization, as they serve as excellent leaving groups for nucleophilic aromatic substitution and cross-coupling reactions. rsc.org The highly electron-deficient nature of the pyrazine system makes halogenated pyrazines particularly reactive. rsc.org

Several strategies exist for the synthesis of halogenated pyrazines. One common method involves the conversion of diketopiperazines into chloropyrazines by heating with phosphoryl chloride. nih.gov This can yield a mixture of mono- and dichloropyrazines. nih.gov For instance, the synthesis of favipiravir (B1662787) involved the preparation of 3,6-dichloropyrazine-2-carbonitrile (B1371311) from 2-aminopyrazine (B29847) through a sequence of regioselective chlorination and bromination, followed by cyanation and a Sandmeyer reaction. mdpi.com

The regioselectivity of halogenation can be controlled by various factors. For example, in the synthesis of (+)-floyocidin B, the 5-selective functionalization of 2-chloroisonicotinic acid and the 4-selective functionalization of 2-chloronicotinic acid were explored. mdpi.com Furthermore, the use of N-oxides can strategically direct halogenation to specific positions on the pyrazine ring. mdpi.com

Synthetic Routes for Introducing Methoxy (B1213986) Functionalities onto the Pyrazine Ring

The introduction of a methoxy group onto the pyrazine ring is typically achieved through nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine. The reaction of a chloropyrazine with sodium methoxide (B1231860) is a common and effective method. nih.gov The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring enhances the reactivity of halopyrazines towards nucleophiles like the methoxide ion.

For example, in the synthesis of arglecin, 2-chloro-3-isobutyl-6-methylpyrazine was refluxed with sodium methoxide in methanol to yield the corresponding 2-methoxy derivative. nih.gov Similarly, a key step in the synthesis of a CCR4 receptor inhibitor involved the coupling of 2,3-dichlorophenylsulphonyl chloride with 2-amino-3-methoxypyrazine. nih.gov

The synthesis of 2-isobutyl-3-methoxypyrazine (B1223183) has been achieved by the methylation of 2-isobutyl-3-hydroxypyrazine. dur.ac.uk A novel method for this methylation utilizes Ambersep 900 hydroxide. dur.ac.uk

| Precursor | Reagent(s) | Product |

| Chloropyrazine | Sodium methoxide | Methoxypyrazine |

| 2-Chloro-3-isobutyl-6-methylpyrazine | Sodium methoxide, Methanol | 2-Isobutyl-6-methyl-3-methoxypyrazine |

| 2-Isobutyl-3-hydroxypyrazine | Methylating agent (e.g., with Ambersep 900 hydroxide) | 2-Isobutyl-3-methoxypyrazine |

| 2-Amino-3-chloropyrazine | 2,3-Dichlorophenylsulphonyl chloride | N-(3-Chloropyrazin-2-yl)-2,3-dichlorobenzenesulfonamide |

Amination Strategies for Pyrazine Systems: Direct and Indirect Methods

The choice of amination strategy for pyrazine systems is heavily influenced by the substitution pattern of the pyrazine ring and the nature of the amine being introduced. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, which is the basis for several direct amination methods. Indirect methods, on the other hand, often involve transition-metal-catalyzed cross-coupling reactions, offering a broader substrate scope and milder reaction conditions.

Direct Amination Methods

Direct amination of pyrazines typically involves the displacement of a leaving group, most commonly a halogen, by an amine nucleophile through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reactivity of the halopyrazine is dictated by the nature of the halogen (F > Cl > Br > I) and the electronic effects of other substituents on the ring. nih.gov

One of the most straightforward approaches is the reaction of a chloropyrazine with ammonia or an amine. For instance, the amination of 2-chloropyrazine (B57796) with aqueous ammonia has been shown to produce 2-aminopyrazine. The reaction conditions for such transformations can vary significantly, from heating in a sealed tube to using a continuous flow micro-reactor system.

The regioselectivity of SNAr on polysubstituted pyrazines is a critical consideration. Studies on 2-substituted 3,5-dichloropyrazines have revealed that the position of nucleophilic attack is directed by the electronic nature of the substituent at the 2-position. An electron-donating group (EDG) at this position directs the incoming amine to the 3-position, while an electron-withdrawing group (EWG) directs it to the 5-position. acs.orgnih.govresearchgate.net This directing effect is crucial when designing a synthesis for a specific isomer. For a precursor to 6-chloro-3-methoxypyrazin-2-amine, where the methoxy group is an electron-donating group, this principle would predict amination at the adjacent position.

Another direct amination method is the Chichibabin reaction, which involves the reaction of a pyrazine with an alkali metal amide, such as sodium amide (NaNH₂). nih.gov This reaction, however, is often limited to unactivated C-H bonds and can lead to mixtures of products, making it less suitable for the synthesis of highly substituted pyrazines.

Indirect Amination Methods

Indirect methods for the amination of pyrazine systems have gained prominence due to their versatility and functional group tolerance. The most significant of these is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. mountainscholar.org This reaction has been successfully applied to the amination of chloropyrazines with a wide range of amines, including ammonia and primary and secondary amines. nih.govresearchgate.net

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine (B1218219) ligand. Various generations of ligands have been developed to improve the efficiency and scope of the reaction, allowing for the coupling of even challenging substrates under milder conditions. For example, the use of bulky and electron-rich phosphine ligands has enabled the amination of less reactive aryl chlorides. acs.org

A key advantage of the Buchwald-Hartwig amination is its ability to be used for the synthesis of complex molecules where direct methods might fail due to harsh reaction conditions or lack of selectivity. For instance, it has been employed in the synthesis of various substituted aminopyrazines that are intermediates in the development of pharmaceuticals. nih.govnih.gov

The table below summarizes key findings from research on direct and indirect amination strategies for pyrazine systems.

| Method | Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield | Reference |

| Direct (SNAr) | 2-Chloropyrazine | aq. NH₃ | Tube-in-tube micro-reactor | 2-Aminopyrazine | 55% | |

| Direct (SNAr) | 2-Substituted 3,5-Dichloropyrazine | Amines | - | 3-Amino-2-substituted-5-chloropyrazine (with EDG at C2) or 5-Amino-2-substituted-3-chloropyrazine (with EWG at C2) | - | acs.orgnih.gov |

| Indirect (Buchwald-Hartwig) | 2-Chloro-5-trifluoromethoxypyrazine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Morpholino-5-trifluoromethoxypyrazine | 92% | nih.gov |

| Indirect (Buchwald-Hartwig) | Aryl Chlorides | Ammonium (B1175870) Sulfate | Pd₂(dba)₃, Ligand | Primary Arylamine | High Selectivity | researchgate.netsemanticscholar.org |

| Indirect (Buchwald-Hartwig) | 2-Chloropyrazine | Morpholine | Pd(OAc)₂, tert-butyl tetraisopropylphosphorodiamidite, NaOtBu | 4-(Pyrazin-2-yl)morpholine | 88% | researchgate.net |

Advanced Synthetic Methodologies for 6 Chloro 3 Methoxypyrazin 2 Amine and Analogous Pyrazine Derivatives

Catalytic Approaches in the Synthesis and Functionalization of Pyrazines

Catalysis is at the forefront of modern organic synthesis, offering pathways to complex molecules with high selectivity and yield. For pyrazines, both homogeneous and heterogeneous catalytic systems have been developed for their formation and subsequent modification.

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. youtube.comyoutube.comyoutube.comyoutube.com Homogeneous catalysts are in the same phase, typically a liquid solution, which allows for high selectivity and mild reaction conditions due to well-defined active sites. youtube.com However, catalyst separation and recycling can be challenging. youtube.com Heterogeneous catalysts exist in a different phase, usually a solid over which liquid or gaseous reactants flow. youtube.com This setup simplifies catalyst recovery and is well-suited for continuous industrial processes, though sometimes requiring more robust conditions. youtube.com

Homogeneous Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and their application to pyrazine (B50134) systems is well-documented. For instance, the dehydrogenation of piperazines to yield the corresponding pyrazines can be achieved with high efficiency using palladium catalysts. tandfonline.comtandfonline.comajgreenchem.com Manganese pincer complexes have also emerged as effective homogeneous catalysts for the synthesis of 2,5-disubstituted symmetrical pyrazines through the dehydrogenative self-coupling of 2-aminoalcohols. nih.gov This method is atom-economical and sustainable, producing only hydrogen gas and water as byproducts. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts are widely used in the industrial production of pyrazines. nih.gov Common methods include the condensation of ethylenediamine (B42938) with vicinal diols using solid catalysts like granular alumina. tandfonline.comtandfonline.comajgreenchem.com Other patented systems employ copper-chromium, copper-zinc-chromium, or silver catalysts for reactions such as the synthesis of 2-methylpyrazine (B48319) from ethylenediamine and propylene (B89431) glycol. tandfonline.comtandfonline.comajgreenchem.com A significant advancement is the use of metal-organic frameworks (MOFs), such as Cu₂(BDC)₂(BPY), as highly active heterogeneous catalysts for the oxidative C-H/N-H coupling of ketones and diamines to form pyrazines. sciforum.net These MOF-based catalysts can be recovered and reused multiple times without a significant loss in activity. sciforum.net Another green approach utilizes silica (B1680970) gel as an efficient, recyclable catalyst for the one-pot synthesis of pyrazines from ethylenediamine and 1,2-diketones under solvent-free conditions. connectjournals.com

| Catalyst Type | Catalyst Example | Reaction Type | Phase | Advantages | Disadvantages |

| Homogeneous | Manganese Pincer Complex | Dehydrogenative Coupling of Amino Alcohols | Liquid | High selectivity, mild conditions, atom-economical. nih.gov | Catalyst separation can be difficult. youtube.com |

| Homogeneous | Palladium Catalyst | Dehydrogenation of Piperazines | Liquid | High yields. tandfonline.comtandfonline.comajgreenchem.com | Cost of noble metal, potential for leaching. |

| Heterogeneous | Cu₂(BDC)₂(BPY) (MOF) | Oxidative C-H/N-H Coupling | Solid | Reusable, high activity, environmentally friendly. sciforum.net | May require higher temperatures. |

| Heterogeneous | Silica Gel | Condensation of Diamines and Diketones | Solid | Cost-effective, solvent-free, easy workup, recyclable. connectjournals.com | May have lower activity than homogeneous catalysts. |

| Heterogeneous | Granular Alumina | Condensation of Diamines and Diols | Solid | Suitable for industrial vapor-phase reactions. tandfonline.comtandfonline.comajgreenchem.com | High temperatures required. |

The shift from precious noble metals (like palladium and ruthenium) to earth-abundant, less toxic base metals (such as manganese, iron, and copper) is a major trend in catalysis. nih.gov Base-metal catalysts are increasingly employed in various dehydrogenation and coupling reactions for the synthesis of N-heterocycles.

Manganese-based catalysts have proven particularly effective. Novel manganese pincer complexes catalyze the synthesis of symmetrical pyrazine derivatives from the dehydrogenative coupling of β-amino alcohols with excellent yields. nih.gov For example, using a specific manganese complex, 2,5-diphenylpyrazine (B189496) was synthesized from 2-phenylglycinol in 99% yield. nih.gov Phosphine-free manganese(II) complexes have also been developed for synthesizing various N-heterocycles, including pyrazines, showcasing the versatility of this metal. researchgate.net

Copper catalysis is also prominent in pyrazine synthesis. A novel method using an unsymmetrical triazolyl-naphthyridinyl-pyridine copper catalyst (TNP-Cu@rGO) has been developed for synthesizing a range of pyrazine derivatives with good functional group tolerance and moderate to high yields. sioc-journal.cn This heterogeneous copper catalyst can be recycled and reused up to five times while maintaining high catalytic activity. sioc-journal.cn Furthermore, copper-catalyzed dearomatization of pyrazine has been achieved, providing access to chiral C-substituted piperazines, which are valuable building blocks in medicinal chemistry. nih.gov Iron complexes featuring a pyrazine-based pincer ligand have also been synthesized and applied in catalytic hydrogenation reactions, demonstrating the potential of iron in activating and transforming pyrazine-related structures. elsevierpure.com

| Base Metal | Catalyst System | Reaction Type | Substrates | Key Findings |

| Manganese | Pincer Complex 2 | Dehydrogenative Self-Coupling | 2-Aminoalcohols | Synthesizes symmetrical pyrazines in up to 99% yield; atom-economical. nih.gov |

| Copper | TNP-Cu@rGO | Catalytic Synthesis | Various ketones and amines | Good functional group tolerance; catalyst is recyclable. sioc-journal.cn |

| Copper | Copper Salt / StackPhos | Enantioselective Dearomatization | Pyrazine, Chloroformate, Alkyne | Produces chiral dihydropyrazines in high enantiomeric excess. nih.gov |

| Iron | Fe(Br)₂(tBu-PNzP) | Pincer Complex Synthesis | tBu-PNzP ligand, FeBr₂ | Forms stable iron-pincer complexes applicable in catalysis. elsevierpure.com |

Principles and Applications of Green Chemistry in Pyrazine Synthesis Research

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In pyrazine synthesis, this translates to using safer solvents, renewable feedstocks, and energy-efficient methods.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and suppressed side-product formation compared to conventional heating. clockss.orgmdpi.com The selective heating of polar molecules avoids the formation of hot spots and allows for precise temperature control, which can prevent polymerization and degradation. nih.gov

MAOS has been successfully applied to the synthesis of various heterocycles, including pyrazines and quinoxalines. clockss.org For example, convenient and general microwave-assisted protocols have been developed for creating libraries of functionalized pyrazines from readily available building blocks, significantly accelerating medicinal chemistry programs. clockss.org The reaction of 1,2-diketones with various acyl hydrazides in acetic acid under microwave irradiation at 180 °C can be completed in just 5-10 minutes, a 60 to 300-fold reduction in time compared to classical methods. clockss.org Solvent-free microwave-assisted synthesis of quinoxalines and pyrido[2,3b]pyrazines has also been reported, yielding pure products in short reaction times without the need for a catalyst. nih.gov

Eliminating volatile organic solvents is a key goal of green chemistry. researchgate.netdntb.gov.ua Solvent-free reactions can be conducted by grinding solid reactants together (mechanochemistry) or by using one of the reactants as the reaction medium. connectjournals.comresearchgate.net

A particularly innovative approach involves the use of reactive eutectic media. These are mixtures of hydrogen bond donors and acceptors that form a liquid at a temperature much lower than the melting points of the individual components. When the reactants themselves form the eutectic mixture, it creates a solvent-free system with high reactant concentration. rsc.orgresearchgate.net A notable example is the synthesis of poly(hydroxyalkyl)pyrazines using a reactive eutectic medium formed from ammonium (B1175870) formate (B1220265) and monosaccharides (like fructose (B13574) or glucose). rsc.orgrsc.org This method, often combined with microwave irradiation, leads to unprecedentedly fast reaction rates and better atom economy. rsc.org The reaction can reach maximum yield in less than three minutes at 120 °C. rsc.org The addition of a small amount of water can drastically reduce the viscosity of the eutectic medium while maintaining high reaction yields. rsc.org

| Green Chemistry Approach | Method | Reactants | Conditions | Advantages |

| Microwave-Assisted | MAOS | 1,2-Diketones, Acyl Hydrazides | Acetic Acid, 180°C, 5-10 min | 60-300x faster than conventional heating, high yields. clockss.org |

| Solvent-Free | Silica Gel Catalysis | Ethylenediamine, 1,2-Diketones | Room Temp, Solvent-Free | Environmentally benign, easy workup, recyclable catalyst. connectjournals.com |

| Reactive Eutectic Media | Microwave-Assisted | Ammonium Formate, Monosaccharides | 80-120°C, <3 min at 120°C | Fast rates, high atom economy, solvent-free. rsc.orgrsc.org |

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers significant advantages, including high stereo- and regioselectivity, mild reaction conditions (aqueous environment, ambient temperature and pressure), and the use of renewable resources, aligning perfectly with green chemistry principles. nih.govsemanticscholar.org

The synthesis of pyrazines via biocatalysis often mimics natural pathways. For example, L-threonine dehydrogenase (TDH) can catalyze the conversion of L-threonine into aminoacetone. asm.org This aminoacetone intermediate can then spontaneously dimerize and oxidize to form 2,5-dimethylpyrazine. asm.org This enzymatic step is crucial for the microbial production of alkylpyrazines in organisms like Bacillus subtilis. asm.org Recently, a biocatalytic cascade for the selective synthesis of asymmetric pyrazines has been developed, further expanding the scope of this technology. researchgate.netelsevierpure.com

Enzymes are also used to derivatize the pyrazine core. Lipases, such as Lipozyme® TL IM, have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines in a continuous-flow system. nih.gov This method is efficient, scalable, and uses a greener solvent (tert-amyl alcohol), achieving high yields in as little as 20 minutes. nih.gov Furthermore, genetically modified organisms, like Pseudomonas putida, are being engineered to create synthetic pathways for producing valuable pyrazine derivatives, such as 5-methyl-2-pyrazinecarboxylic acid, from simple sugars.

Continuous-Flow Synthesis Strategies for Pyrazine Compounds

Continuous-flow synthesis, an integral part of modern manufacturing and process chemistry, offers significant advantages for the production of pyrazine compounds. This technology utilizes microreactors or flow reactors where reagents are continuously pumped through channels or tubes, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov The key benefits include enhanced heat and mass transfer, improved safety when handling hazardous intermediates, increased reaction efficiency, and greater scalability compared to traditional batch processes. nih.govnih.gov In recent years, flow chemistry has been recognized as a transformative technology for synthesizing active pharmaceutical ingredients (APIs) and other fine chemicals. nih.gov

One prominent application of flow chemistry in this area is the synthesis of pyrazinamide derivatives. Researchers have developed a green and efficient continuous-flow system for the amidation of pyrazine esters with various amines. researchgate.netrsc.org This method often employs immobilized enzymes, such as Lipozyme® TL IM, as catalysts, which facilitates product purification and catalyst recycling. nih.govresearchgate.net For instance, the reaction of pyrazine-2-carboxylate (B1225951) with benzylamine (B48309) in a continuous-flow reactor packed with the enzyme can achieve high yields in a significantly shorter time than batch methods. nih.gov The small channels of the microreactor enable superior mass and heat transfer, leading to high efficiency and control over the reaction. rsc.org

The optimization of such a system involves a detailed study of various parameters. The choice of solvent is critical, with greener options like tert-amyl alcohol showing excellent results. researchgate.net Other parameters that are finely tuned to maximize yield and productivity include the substrate molar ratio, reaction temperature, and residence time of the reagents within the reactor. nih.govresearchgate.net

Table 1: Enzymatic Synthesis of Pyrazinamide Derivatives in a Continuous-Flow Microreactor

| Reactants | Catalyst | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyrazine-2-carboxylate, Benzylamine | Lipozyme® TL IM | tert-Amyl Alcohol | 45 | 20 | 91.6 | researchgate.net |

| Pyrazine-2-carboxylate, Benzylamine | Lipozyme® TL IM | Toluene | 45 | 20 | 85.2 | nih.gov |

| Pyrazine-2-carboxylate, Benzylamine | Lipozyme® TL IM | Acetonitrile | 45 | 20 | 73.4 | nih.gov |

| Pyrazine-2-carboxylate, Benzylamine | Lipozyme® TL IM | n-Hexane | 45 | 20 | 65.7 | nih.gov |

This table illustrates the effect of different solvents on the yield of the enzymatic synthesis of N-benzylpyrazine-2-carboxamide under continuous-flow conditions.

Another significant example of continuous-flow synthesis is the ammoxidation of 2-methylpyrazine to produce 2-cyanopyrazine, a valuable intermediate. acs.org A microreactor with a specialized vaporization microchamber and a sinusoidal wave microchannel has been fabricated for this gas-phase reaction. This setup allows for the direct use of an aqueous solution of 2-methylpyrazine. The reaction demonstrates excellent stability over extended periods, operating continuously for at least 50 hours with consistent yields. acs.org The high heat transfer coefficient of the microreactor is crucial for managing the exothermic nature of the ammoxidation reaction and preventing the formation of hot spots, which can be a problem in conventional fixed-bed reactors. acs.org

Table 2: Continuous-Flow Ammoxidation of 2-Methylpyrazine

| Catalyst | Temperature (°C) | Feed Molar Ratio (MP:H₂O:NH₃:O₂) | Residence Time | Yield of 2-Cyanopyrazine (%) | Reference |

|---|---|---|---|---|---|

| CrVPO/γ-Al₂O₃ | 480 | 1:5:6:12 | Not specified | 56-68 | acs.org |

This table shows the optimized conditions and stable yield for the continuous-flow synthesis of 2-cyanopyrazine over a 50-hour period.

Furthermore, flow chemistry has been applied to the synthesis of highly substituted and energetic pyrazine derivatives. The nitration of 2,6-diaminopyrazine-1-oxide (DAPO) to produce the secondary high explosive 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) has been successfully demonstrated in a commercial flow microreactor system. technion.ac.il This approach offers significant safety benefits and tighter temperature control compared to the batch process, leading to improved product purity, although the yields are comparable. A controlled quenching process is vital for obtaining pure crystalline material free from acid inclusions. technion.ac.il

Continuous-flow hydrogenation is another strategy applied to pyrazine systems. For instance, the selective partial saturation of the pyrazine ring in bicyclic heteroaromatic compounds has been achieved with high efficiency. dundee.ac.uk By carefully selecting the catalyst (e.g., Pd/C), hydrogen pressure, and temperature, specific rings within a molecule can be selectively reduced, providing access to novel semi-saturated fragments for drug discovery programs. dundee.ac.uk

While direct continuous-flow synthesis of 6-Chloro-3-methoxypyrazin-2-amine is not prominently documented, the methodologies developed for analogous pyrazine derivatives are highly relevant. The principles of enzymatic amidation, ammoxidation, nitration, and hydrogenation in flow systems demonstrate the versatility and power of this technology for constructing and modifying the pyrazine core. These strategies provide a robust foundation for the future development of a continuous process for the target compound and other complex pyrazine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.